molecular formula C19H21ClN2O3S B8254097 Pioglitazone hydrochloride, (S)- CAS No. 1207681-48-8

Pioglitazone hydrochloride, (S)-

Cat. No.: B8254097
CAS No.: 1207681-48-8
M. Wt: 392.9 g/mol
InChI Key: GHUUBYQTCDQWRA-LMOVPXPDSA-N
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Description

Pioglitazone hydrochloride, (S)- is a thiazolidinedione derivative used primarily as an antihyperglycemic agent. It is commonly prescribed for the management of type 2 diabetes mellitus. This compound functions by enhancing insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pioglitazone hydrochloride, (S)- involves several steps, starting from the appropriate thiazolidinedione precursor. The key steps include:

Industrial Production Methods

Industrial production of Pioglitazone hydrochloride, (S)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Pioglitazone hydrochloride, (S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pioglitazone hydrochloride, (S)-, each with potentially different pharmacological properties .

Scientific Research Applications

Pioglitazone hydrochloride, (S)- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying thiazolidinedione chemistry and its derivatives.

    Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.

    Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and other metabolic disorders.

    Industry: Utilized in the development of new antidiabetic drugs and formulations

Mechanism of Action

The mechanism of action of Pioglitazone hydrochloride, (S)- involves its role as a selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ leads to the transcription of insulin-responsive genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and better glycemic control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pioglitazone hydrochloride, (S)- is unique in its relatively favorable safety profile compared to other thiazolidinediones. It has been shown to have a lower risk of adverse effects such as heart failure and bladder cancer, making it a preferred choice for many patients with type 2 diabetes mellitus .

Properties

IUPAC Name

(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H/t17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUBYQTCDQWRA-LMOVPXPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207681-48-8
Record name Pioglitazone hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207681488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIOGLITAZONE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TRJ196V9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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